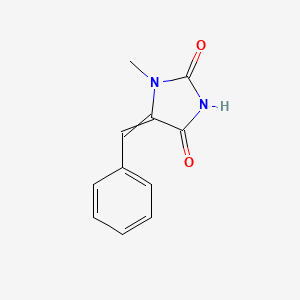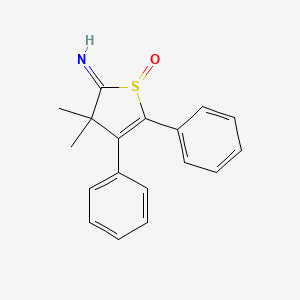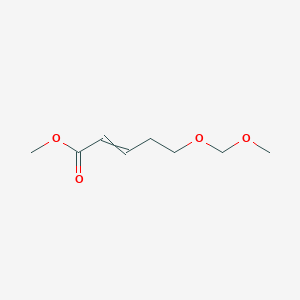
Methyl 5-(methoxymethoxy)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(methoxymethoxy)pent-2-enoate is an organic compound with the molecular formula C8H14O4. It is an ester derivative of pentenoic acid, characterized by the presence of a methoxymethoxy group attached to the fifth carbon of the pent-2-enoate chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(methoxymethoxy)pent-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a precursor such as a malonic ester, reacts with an alkyl halide under basic conditions to form the desired ester . The reaction typically requires a strong base like sodium ethoxide in ethanol to deprotonate the precursor and generate the enolate ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methoxymethoxy)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the methoxymethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester derivatives.
Scientific Research Applications
Methyl 5-(methoxymethoxy)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It finds use in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5-(methoxymethoxy)pent-2-enoate involves its reactivity with various chemical reagents. The ester group is susceptible to nucleophilic attack, leading to substitution or hydrolysis reactions. The methoxymethoxy group can also participate in reactions, contributing to the compound’s overall reactivity. Molecular targets and pathways depend on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy pent-2-enoate: This compound has a hydroxyl group instead of a methoxymethoxy group, leading to different reactivity and applications.
Methyl 5-phenylpent-2-enoate:
Uniqueness
Methyl 5-(methoxymethoxy)pent-2-enoate is unique due to the presence of the methoxymethoxy group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
112545-18-3 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 5-(methoxymethoxy)pent-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-10-7-12-6-4-3-5-8(9)11-2/h3,5H,4,6-7H2,1-2H3 |
InChI Key |
SZFWGNRRLVMCKT-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


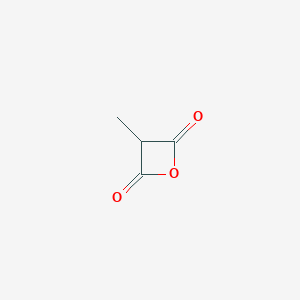
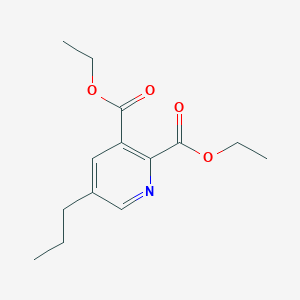
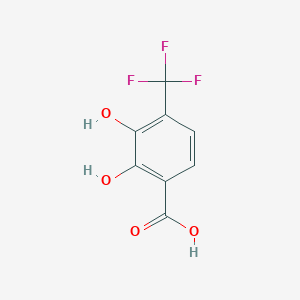
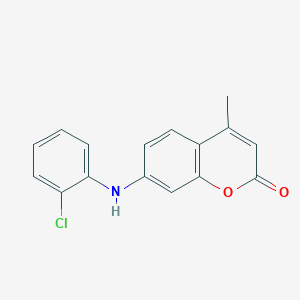
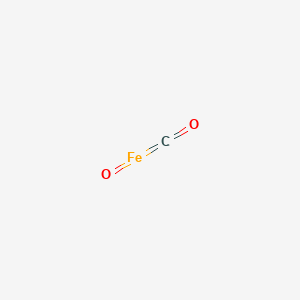
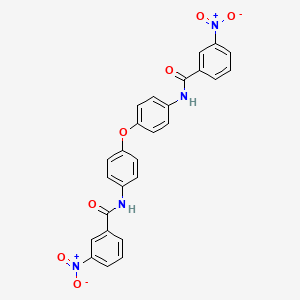

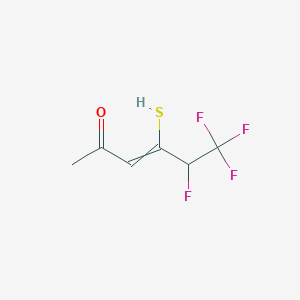
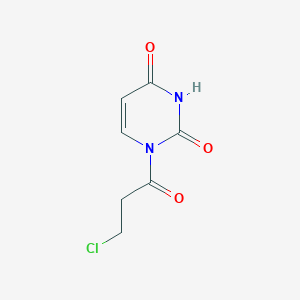
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
